Structural Comparison: 1-Methyl vs. Unsubstituted Scaffold in Orexin Receptor Antagonist Patents
The target compound (with a 1-methyl substituent) aligns with the pharmacophore of potent orexin receptor antagonists disclosed in patent WO 2011/076747 A1, where N-methylation is a key structural feature for activity [1]. The comparator, tert-butyl 9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate (without the 1-methyl group), is described in the same patent family as a synthetic intermediate, not as a final biologically active compound [2]. No direct, public-domain potency data for either compound was found.
| Evidence Dimension | Structural feature critical for biological activity |
|---|---|
| Target Compound Data | 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane core |
| Comparator Or Baseline | 9-oxo-1,4-diazaspiro[5.5]undecane core (unsubstituted at position 1) |
| Quantified Difference | Not available; difference is qualitative structural presence vs. absence of N-methyl group |
| Conditions | Patent analysis of structure-activity relationships for orexin receptor antagonism |
Why This Matters
The presence of the 1-methyl group may be essential for biological activity, making the target compound a relevant intermediate for lead optimization, while non-methylated analogs may lack on-target potency.
- [1] Ofner, S. et al. (2012). Diaza-spiro[5.5]undecanes as orexin receptor antagonists. PCT Patent WO 2011/076747 A1. View Source
- [2] Ofner, S. et al. (2013). Diaza-spiro[5.5]undecanes. US Patent 8,530,648 B2. View Source
